

Technical Guide: Hazards and Safety Information for 2,6-Difluoronicotinaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,6-Difluoronicotinaldehyde

Cat. No.: B141074

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and hazard information for **2,6-Difluoronicotinaldehyde** (CAS No. 155601-65-3), a fluorinated pyridine derivative utilized as an intermediate in chemical synthesis.^{[1][2]} Due to its reactive nature, a thorough understanding of its potential hazards and safe handling procedures is critical for all personnel.

Chemical and Physical Properties

2,6-Difluoronicotinaldehyde is a solid at room temperature.^[2] Key physical and chemical data are summarized in the table below.

Property	Value	Reference
Molecular Formula	C6H3F2NO	[1]
Molecular Weight	143.09 g/mol	[1]
IUPAC Name	2,6-difluoropyridine-3-carbaldehyde	[1]
Physical State	Solid	[2]
Purity	97%	[2]

Hazard Identification and Classification

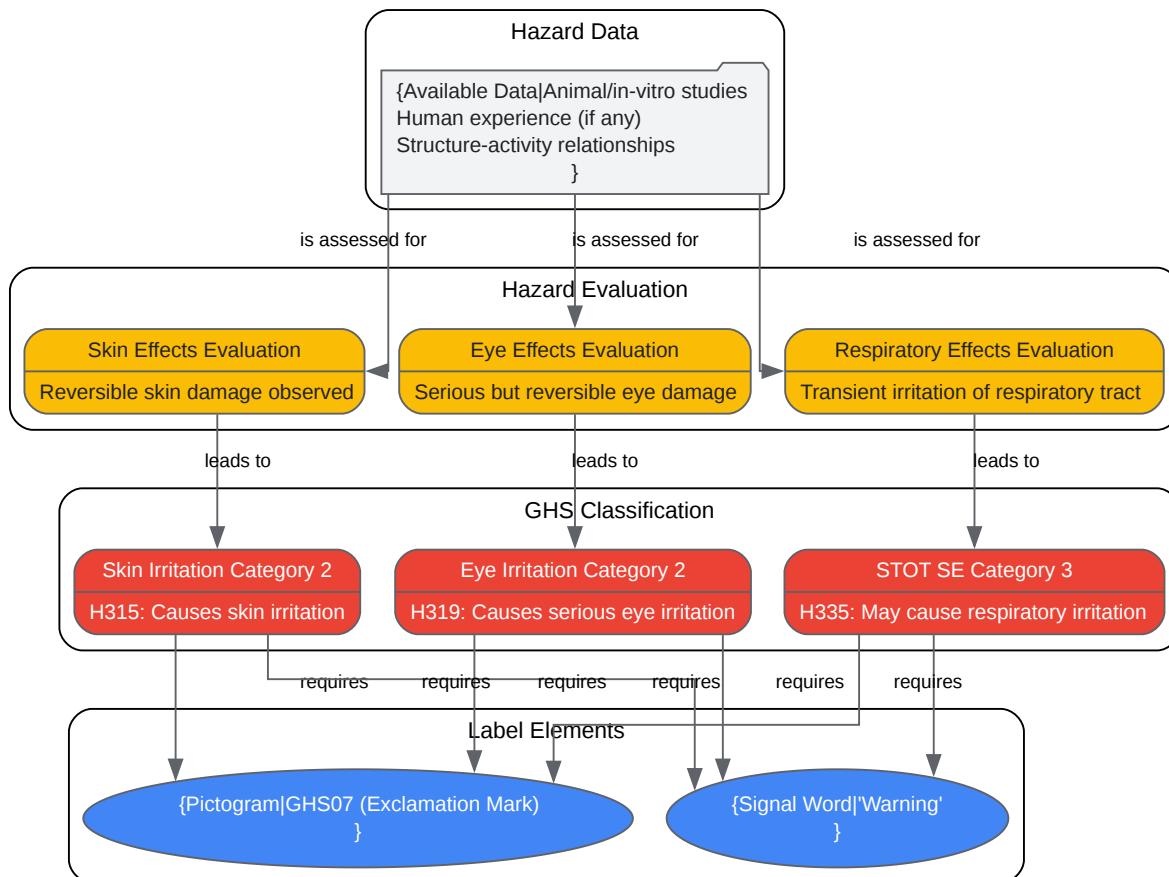
2,6-Difluoronicotinaldehyde is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with irritation to the skin, eyes, and respiratory system.[\[1\]](#)[\[2\]](#)

GHS Classification

The GHS classification for **2,6-Difluoronicotinaldehyde** is summarized below.

Hazard Class	Category	Hazard Statement
Skin Corrosion/Irritation	2	H315: Causes skin irritation
Serious Eye Damage/Eye Irritation	2	H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)	3	H335: May cause respiratory irritation

Source: ECHA C&L Inventory[\[1\]](#)


GHS Label Elements

Pictogram	Signal Word
GHS07: Harmful/Irritant	Warning

Source: Fluorochem[\[2\]](#)

The following diagram illustrates the logical process for GHS classification based on available hazard data.

GHS Classification Logic for 2,6-Difluoronicotinaldehyde

[Click to download full resolution via product page](#)

Caption: GHS Classification Workflow for **2,6-Difluoronicotinaldehyde**.

Toxicological Information

While specific LD50 and LC50 data for **2,6-Difluoronicotinaldehyde** are not publicly available, the GHS classification indicates a moderate acute toxicity profile primarily characterized by

irritant effects. The toxicity of fluorinated aromatic compounds can vary, but some may release hydrogen fluoride upon decomposition, which is highly toxic.

Experimental Protocols for Hazard Assessment

The following sections describe the standard methodologies for assessing the hazards associated with **2,6-Difluoronicotinaldehyde**. These are based on OECD guidelines for chemical testing.

Skin Irritation/Corrosion Testing (OECD 439/431)

This test determines the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.

Methodology:

- **Test System:** Reconstructed human epidermis (RhE) tissue models are used as an in-vitro alternative to animal testing.
- **Procedure:**
 - A small amount of the test substance is applied topically to the surface of the RhE tissue.
 - The exposure duration is varied to assess both irritation and corrosion potential (e.g., 3 minutes to 4 hours).
 - After exposure, the tissue is rinsed and incubated for a post-exposure period.
- **Endpoint:** Cell viability is measured, typically using an MTT assay, which quantifies the reduction of a yellow tetrazolium salt to purple formazan by metabolically active cells.
- **Classification:**
 - Corrosive (Category 1): Cell viability is below a certain threshold (e.g., <15% after 1-hour exposure).
 - Irritant (Category 2): Cell viability is reduced but remains above the corrosivity threshold (e.g., ≤ 50%).

- Non-irritant: Cell viability is not significantly reduced (e.g., > 50%).

Eye Irritation/Serious Eye Damage Testing (OECD 492)

This protocol assesses the potential for a chemical to cause serious eye damage or irritation.

Methodology:

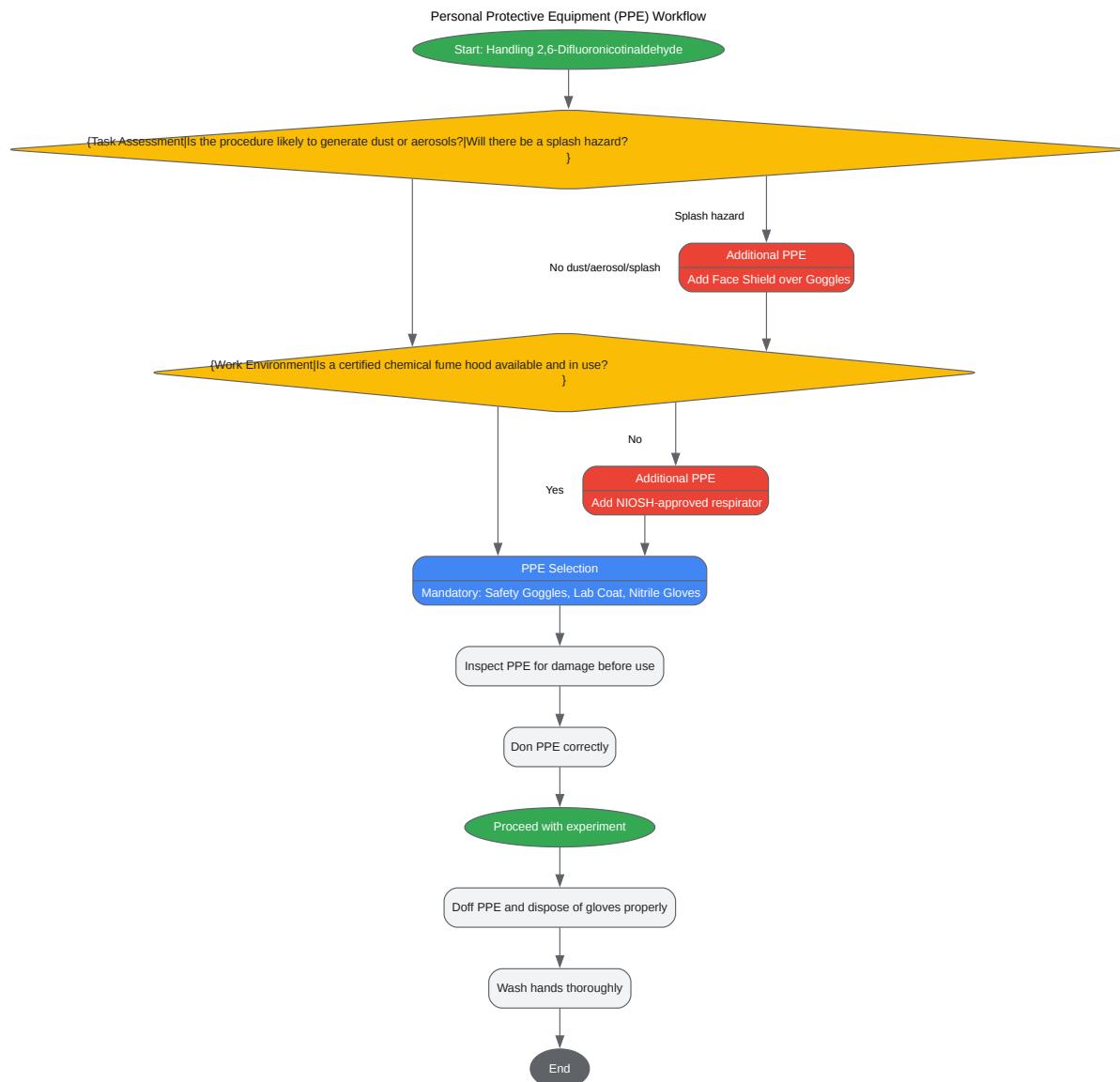
- Test System: Reconstructed human cornea-like epithelium (RhCE) models are employed.
- Procedure:
 - The test substance is applied to the surface of the RhCE tissue.
 - After a defined exposure time, the substance is rinsed off.
 - The tissue is incubated for a post-exposure period.
- Endpoint: Cell viability is determined using methods like the MTT assay.
- Classification: The degree of viability reduction correlates with the potential for eye irritation or serious eye damage. A substance is identified as causing serious eye damage (Category 1) if it leads to a significant drop in viability (e.g., ≤ 60%).

Safe Handling and Personal Protective Equipment (PPE)

Due to its irritant properties, strict adherence to safety protocols is mandatory when handling **2,6-Difluoronicotinaldehyde**.

Engineering Controls

- Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.


Personal Protective Equipment (PPE)

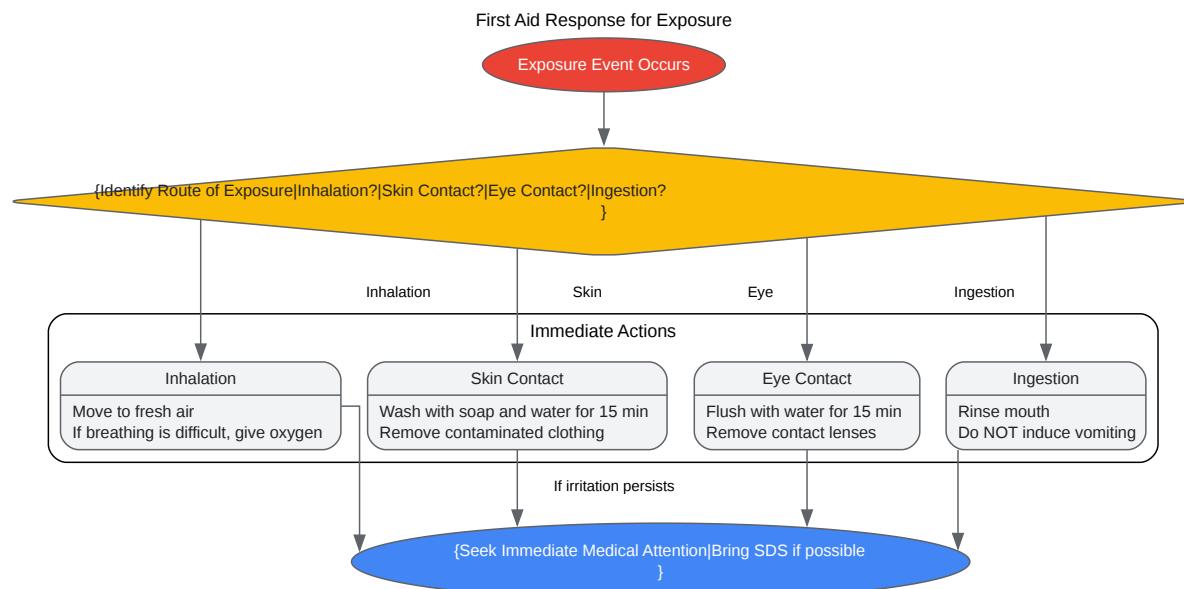
The following PPE is required:

- Eye Protection: Chemical safety goggles or a face shield.

- Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
- Body Protection: A laboratory coat.
- Respiratory Protection: If working outside a fume hood or if dust is generated, a NIOSH-approved respirator with an appropriate cartridge is recommended.

The diagram below outlines the workflow for selecting and using appropriate PPE.

[Click to download full resolution via product page](#)


Caption: Workflow for PPE Selection and Use.

First Aid Measures

In case of exposure, immediate action is crucial.

Exposure Route	First Aid Procedure
Inhalation	Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
Skin Contact	Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact	Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion	Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

The following flowchart details the first-aid response to an exposure event.

[Click to download full resolution via product page](#)

Caption: First Aid Procedure Flowchart.

Reactivity and Stability

Chemical Stability

- Stable under recommended storage conditions (cool, dry, well-ventilated place, away from incompatible materials).

Incompatible Materials

- Strong Oxidizing Agents: Can react violently, potentially leading to fire or explosion.

- Strong Bases: May cause decomposition or unwanted reactions.

Hazardous Decomposition Products

- Under fire conditions, thermal decomposition may produce toxic gases, including:
 - Carbon monoxide (CO)
 - Carbon dioxide (CO₂)
 - Hydrogen fluoride (HF)
 - Nitrogen oxides (NO_x)

Storage and Disposal

Storage

- Store in a tightly closed container in a dry and well-ventilated place.
- Keep away from heat, sparks, and open flames.

Disposal

- Dispose of waste in accordance with local, state, and federal regulations.
- Do not allow the chemical to enter drains or waterways.

This guide is intended to provide essential safety information. Always refer to the most current Safety Data Sheet (SDS) for **2,6-Difluoronicotinaldehyde** before use and ensure all personnel are trained on its specific hazards and handling procedures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,6-Difluoronicotinaldehyde | C6H3F2NO | CID 10701929 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- To cite this document: BenchChem. [Technical Guide: Hazards and Safety Information for 2,6-Difluoronicotinaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b141074#hazards-and-safety-information-for-2-6-difluoronicotinaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com